15-bromo-16-[2-(diethylamino)ethoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one
Description
This compound belongs to a class of polycyclic heterocyclic molecules characterized by a complex fused-ring system incorporating bromine, sulfur, and nitrogen atoms. Its structure includes a bromo substituent at position 15, a diethylaminoethoxy side chain at position 16, and a thia (sulfur) bridge at position 16.
Properties
Molecular Formula |
C21H26BrN3O2S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
15-bromo-16-[2-(diethylamino)ethoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one |
InChI |
InChI=1S/C21H26BrN3O2S/c1-3-24(4-2)12-13-27-18-15(22)10-9-14-17-20(28-19(14)18)23-16-8-6-5-7-11-25(16)21(17)26/h9-10H,3-8,11-13H2,1-2H3 |
InChI Key |
JHFCZXOEVQVBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC2=C1SC3=C2C(=O)N4CCCCCC4=N3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 15-bromo-16-[2-(diethylamino)ethoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one involves multiple steps, including the formation of the core tetracyclic structure and subsequent functionalization. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfonamides.
Reduction: Reduction reactions can modify the functional groups, potentially converting ketones to alcohols.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
15-bromo-16-[2-(diethylamino)ethoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 15-bromo-16-[2-(diethylamino)ethoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs (e.g., brominated heterocycles, fused-ring systems) with the target molecule:
Comparative Analysis
- Heterocyclic Frameworks : The 18-thia-2,9-diazatetracyclo system in the target compound contrasts with the dioxapentacyclic () or tetrazatricyclic () systems in analogues. Sulfur (thia) bridges may improve metabolic stability compared to oxygen-containing analogues .
- Side Chain Diversity: The diethylaminoethoxy group in the target compound is absent in most analogues. This moiety likely enhances solubility and membrane permeability compared to simpler alkyl substituents (e.g., ethyl or methyl groups in ) .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (common in virtual screening), the target compound’s structural similarity to known bioactive molecules can be quantified:
- Tanimoto Index (MACCS/Morgan fingerprints) : Compounds with scores >0.8 are considered highly similar. For example, 13-bromo-2-ethyl-9-methyl-tetrazatricyclo () may share ~70% similarity with the target compound, as observed in analogous studies (e.g., aglaithioduline vs. SAHA in ).
- Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles () suggests that structurally related brominated heterocycles (e.g., 14-bromo-12-chloro-dioxapentacyclo) may exhibit overlapping modes of action, such as kinase inhibition or DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
